molecular formula C17H27N5O4S B2516813 N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 1797973-28-4

N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2516813
CAS No.: 1797973-28-4
M. Wt: 397.49
InChI Key: USOFAIANSNJMGU-UHFFFAOYSA-N
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Description

N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H27N5O4S and its molecular weight is 397.49. The purity is usually 95%.
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Scientific Research Applications

Metabolism and Pharmacokinetics

Disposition and Metabolism in Humans : Studies on compounds like SB-649868, an orexin 1 and 2 receptor antagonist, provide insights into the metabolism and disposition of such molecules. This research highlights the pathways through which these compounds are metabolized and eliminated from the body, including the role of fecal and urinary excretion. It also details the identification of principal circulating components and metabolites in plasma, offering a framework for understanding how similar compounds might behave in the body (Renzulli et al., 2011).

Enzyme Inhibition and Antagonist Activity

GluN2B-selective NMDA Receptor Antagonist : The compound CERC-301's preclinical pharmacology showcases its selective inhibition of the NMDA receptor subunit 2B (GluN2B), an important target for neurological conditions. This research outlines the drug's binding affinity, efficacy, and safety profile, emphasizing the translational approach from animal models to human trials (Garner et al., 2015).

Bioactive Compound Metabolism

Metabolism of Bioactive Compounds in Humans : The study of venetoclax, a B-cell lymphoma-2 (Bcl-2) protein inhibitor, sheds light on the absorption, metabolism, and excretion of bioactive compounds. Understanding the metabolic pathways, including enzymatic oxidation and the formation of metabolites, can inform the development of similar therapeutic agents (Liu et al., 2017).

Neurotoxicity and Parkinsonism

MPTP-Induced Parkinsonism : Research into compounds like MPTP, which have structural similarities to certain piperidine derivatives, provides critical insights into the mechanisms leading to Parkinsonism. This highlights the potential neurotoxicity associated with certain chemical structures, offering a cautionary perspective on chemical synthesis and exposure (Langston et al., 1983).

Properties

IUPAC Name

N-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)methyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O4S/c1-13-11-15(20-17(19-13)21-7-9-26-10-8-21)12-18-16(23)14-3-5-22(6-4-14)27(2,24)25/h11,14H,3-10,12H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USOFAIANSNJMGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCOCC2)CNC(=O)C3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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